

Disperse Red 82 solubility in organic solvents

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Compound of Interest

Compound Name: Disperse Red 82

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An In-depth Technical Guide on the Solubility of **Disperse Red 82** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82, identified by CAS number 12223-42-6, is a monoazo dye characterized by its dark brown powdered appearance.[1][2] With a molecular formula of $C_{21}H_{21}N_5O_6$ and a molecular weight of 439.42 g/mol, this dye is structurally a member of the single azo class.[2][3] Its primary application lies in the dyeing and printing of polyester and its blended fabrics, where it imparts a bluish-red color with excellent fastness properties.[2][4] The dye is suitable for high-temperature and high-pressure dyeing methods as well as hot melt applications.[4]

The efficacy of **Disperse Red 82** in these applications is intrinsically linked to its solubility characteristics. As a disperse dye, it is by nature sparingly soluble in water but exhibits solubility in various organic solvents.[1][4] This technical guide provides a comprehensive overview of the solubility of **Disperse Red 82** in organic solvents, details established experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Concepts in Solubility of Disperse Dyes

The solubility of disperse dyes like **Disperse Red 82** is governed by the principle of "like dissolves like." These non-ionic molecules lack the solubilizing groups found in acid or basic dyes, leading to their characteristic low aqueous solubility.[5] The dissolution process involves overcoming the intermolecular forces within the crystalline dye solid and the solvent, and the

subsequent formation of new solute-solvent interactions. Key factors influencing the solubility of **Disperse Red 82** in organic solvents include:

- **Chemical Structure of the Dye:** The presence of polar functional groups such as cyano (-CN), nitro (-NO₂), and ester groups within the N,N-di(2-acetoxyethyl)benzeneamine coupling component influences its polarity and potential for hydrogen bonding.[5]
- **Solvent Polarity:** The polarity of the organic solvent plays a crucial role in its ability to solvate the dye molecule.
- **Temperature:** The solubility of most solid dyes in organic solvents increases with temperature.
- **Intermolecular Forces:** Van der Waals forces and hydrogen bonds are the primary intermolecular forces responsible for the affinity of disperse dyes to solvents and substrates like polyester.[5]

Quantitative Solubility Data

Quantitative solubility data for **Disperse Red 82** in common organic solvents at standard temperature and pressure are not readily available in peer-reviewed literature. Technical data sheets consistently state that **Disperse Red 82** is insoluble in water.[1][4][6]

While specific data for **Disperse Red 82** is lacking, information on a structurally similar monoazo dye, Disperse Red 1, can provide some context. Disperse Red 1 is reported to be soluble in ethanol and acetone.[7] This general solubility in polar organic solvents is a characteristic feature of many disperse dyes.

A significant body of research exists on the solubility of **Disperse Red 82** in supercritical carbon dioxide (scCO₂), a medium used in environmentally friendly dyeing processes. The addition of a co-solvent like ethanol has been shown to dramatically increase its solubility in scCO₂. For instance, the addition of 5 mol% ethanol can increase the solubility of **Disperse Red 82** in scCO₂ by 9 to 25 times.[5][8]

Table 1: Qualitative and Supercritical Fluid Solubility of **Disperse Red 82**

| Solvent System | Temperature | Pressure | Solubility |
|---|-----------------|-------------|--|
| Water | Ambient | Atmospheric | Insoluble[1][4] |
| Supercritical CO ₂ (scCO ₂) | 353.2 - 393.2 K | 15 - 30 MPa | Soluble, increases with pressure[9] |
| scCO ₂ + 5 mol% Ethanol | 393.15 K | 20 - 30 MPa | Substantially increased (9-25 fold) [5][10] |

Experimental Protocols for Solubility Determination

To obtain precise and reproducible quantitative solubility data for **Disperse Red 82** in various organic solvents, standardized experimental protocols are essential. The isothermal saturation method is a widely accepted technique for this purpose.[11][12] This can be carried out using either a gravimetric or a spectrophotometric method to determine the concentration of the saturated solution.

Isothermal Saturation Method

This method involves creating a saturated solution of the dye in the solvent of interest at a constant temperature and then determining the concentration of the dissolved dye.

Materials and Equipment:

- **Disperse Red 82** powder
- Organic solvents of interest (e.g., acetone, ethanol, N,N-dimethylformamide)
- Analytical balance
- Constant temperature water bath or incubator
- Mechanical shaker or magnetic stirrer
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Volumetric flasks and pipettes

- UV-Vis Spectrophotometer (for spectrophotometric method)
- Evaporating dish and oven (for gravimetric method)

Procedure:

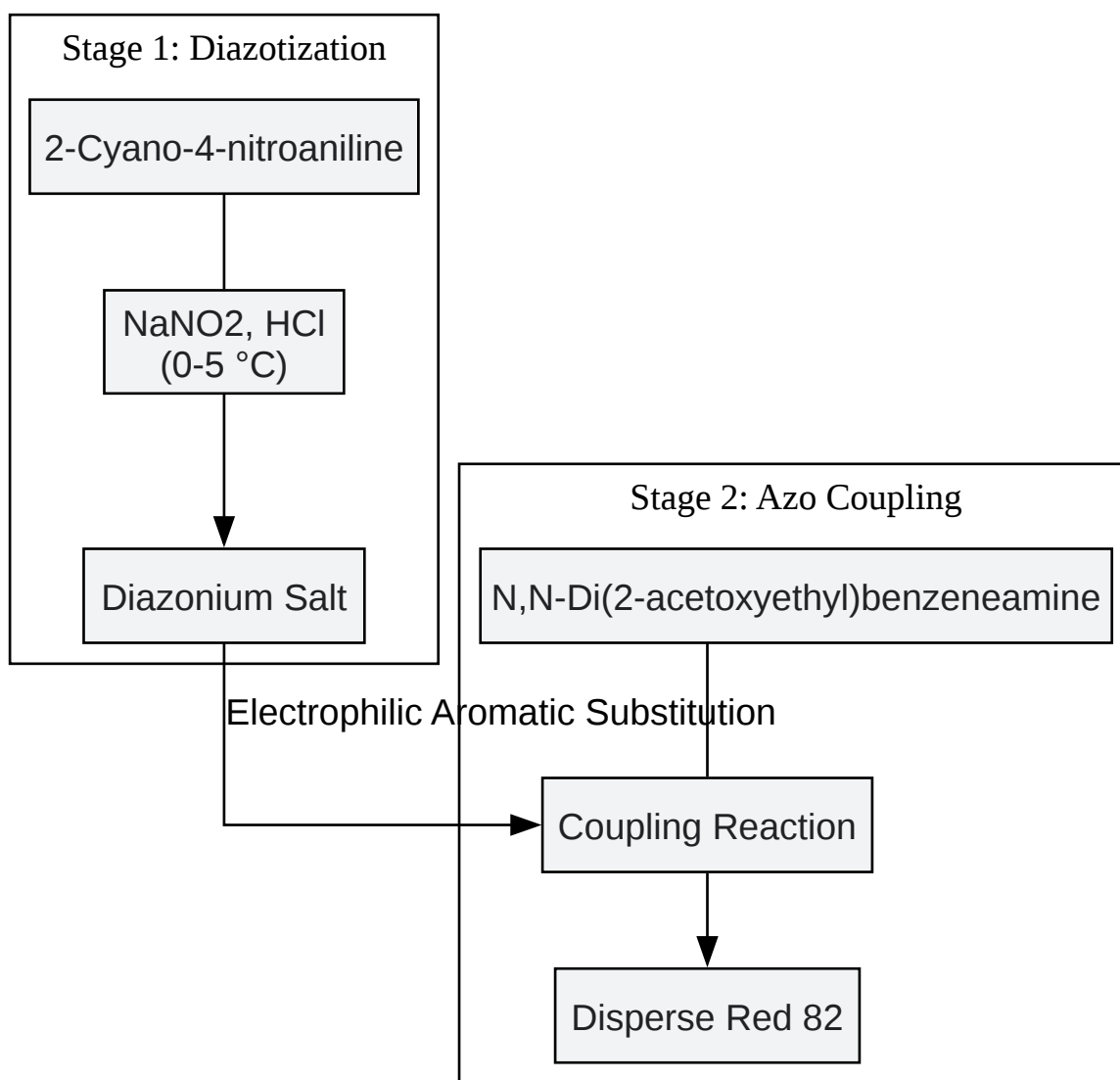
- Preparation of Saturated Solution:
 - Add an excess amount of **Disperse Red 82** powder to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
 - Place the container in a constant temperature bath and agitate it using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and dye.[\[13\]](#)
- Separation of Undissolved Solid:
 - After the equilibration period, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.
 - Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by either centrifugation followed by decantation or by filtering the solution through a syringe filter compatible with the organic solvent. This step is critical to avoid including any solid particles in the subsequent analysis.
- Determination of Solute Concentration: The concentration of **Disperse Red 82** in the saturated solution can be determined by the following methods:
 - a) Gravimetric Method:
 - Accurately pipette a known volume of the clear saturated solution into a pre-weighed evaporating dish.
 - Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the dye.

- Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.
- Repeat the drying and weighing process until a constant weight is achieved.
- The solubility (in g/L) is calculated by dividing the mass of the dried dye residue by the volume of the solution taken.
- b) Spectrophotometric Method:
 - Preparation of a Calibration Curve:
 - Prepare a stock solution of **Disperse Red 82** of a known concentration in the solvent of interest.
 - From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer. The solvent should be used as a blank.[\[14\]](#)[\[15\]](#)
 - Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
 - Analysis of the Saturated Solution:
 - Accurately dilute a small, known volume of the clear saturated supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .
 - Determine the concentration of the diluted solution from the calibration curve.
 - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of **Disperse Red 82** in the solvent.

Mandatory Visualizations

Synthesis Pathway of Disperse Red 82

The industrial synthesis of **Disperse Red 82** is a two-stage process: diazotization followed by an azo coupling reaction.[5][16] The synthesis starts with the diazotization of 2-cyano-4-nitroaniline, which then couples with N,N-di(2-acetoxyethyl)benzeneamine.[2]

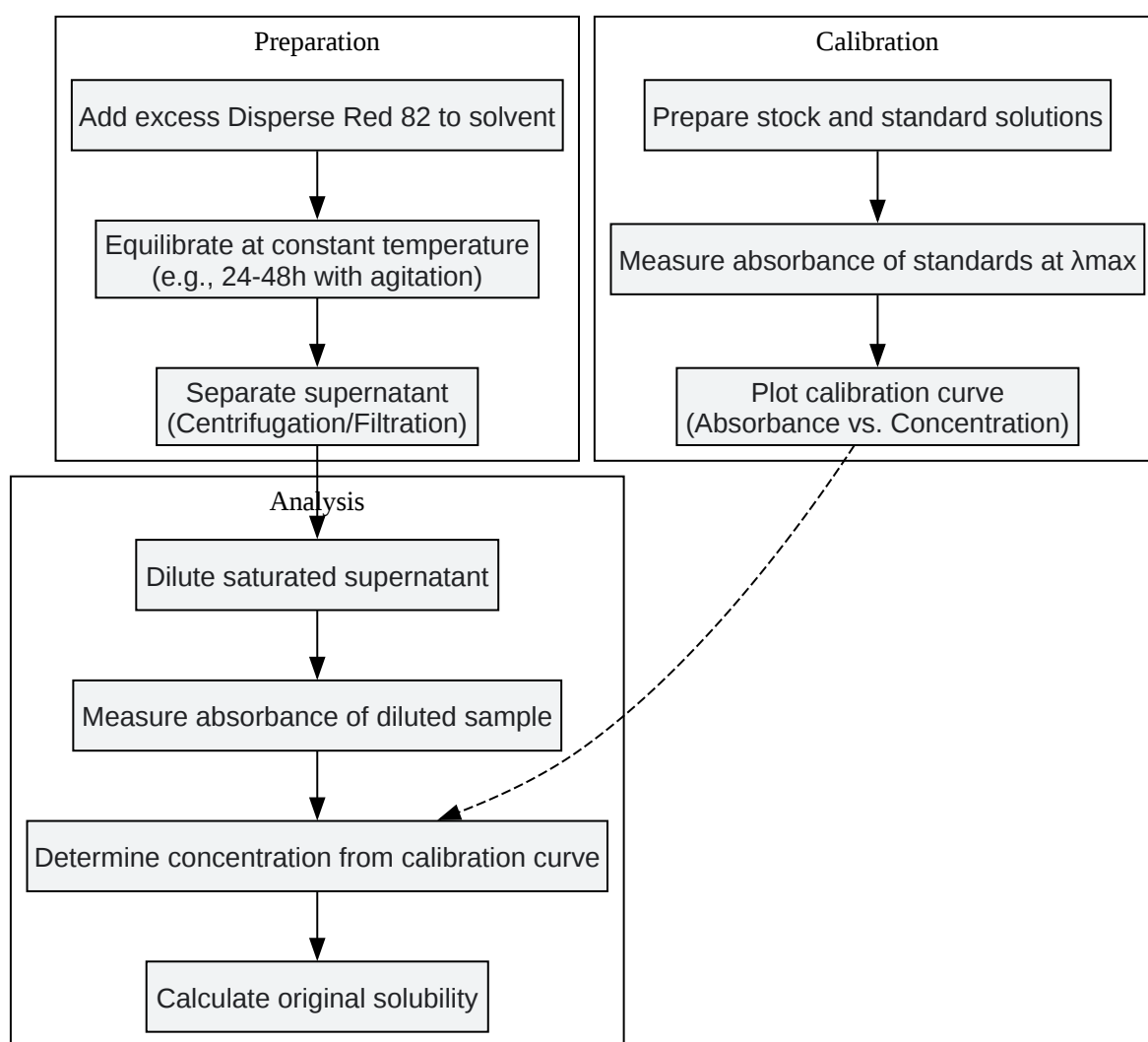


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Caption: Synthesis pathway of **Disperse Red 82**.

Experimental Workflow for Solubility Determination (Spectrophotometric Method)

The following diagram illustrates the logical workflow for determining the solubility of **Disperse Red 82** in an organic solvent using the spectrophotometric method.



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Caption: Workflow for spectrophotometric solubility determination.

Conclusion

While quantitative data on the solubility of **Disperse Red 82** in common organic solvents is not extensively documented in public literature, its qualitative behavior as a disperse dye suggests solubility in polar organic solvents and insolubility in water. The provided experimental protocols, particularly the isothermal saturation method coupled with spectrophotometric analysis, offer a robust framework for researchers to precisely determine these solubility values. Such data is critical for optimizing dyeing processes, developing new formulations, and conducting toxicological and environmental impact assessments. The synthesis and experimental workflows visualized in this guide provide a clear and logical pathway for the practical application of these methodologies.

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